molecular formula C17H21NO3S B11409624 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide

Cat. No.: B11409624
M. Wt: 319.4 g/mol
InChI Key: CRLUWUIQHHPPLG-UHFFFAOYSA-N
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Description

N~1~-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the isopropylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the cyclopropanecarboxamide moiety: This can be done through cyclopropanation reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Thiophene derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research into the specific biological activities of this compound could lead to the development of new therapeutic agents.

Industry

In industry, N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE may be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its unique electronic properties make it a candidate for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.

    Cyclopropane derivatives: Compounds like cyclopropanecarboxylic acid and cyclopropanecarboxamide are structurally related.

Uniqueness

N~1~-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE is unique due to its combination of a thiophene ring, an isopropylphenyl group, and a cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C17H21NO3S/c1-12(2)13-5-7-15(8-6-13)18(17(19)14-3-4-14)16-9-10-22(20,21)11-16/h5-10,12,14,16H,3-4,11H2,1-2H3

InChI Key

CRLUWUIQHHPPLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CC3

Origin of Product

United States

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